N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

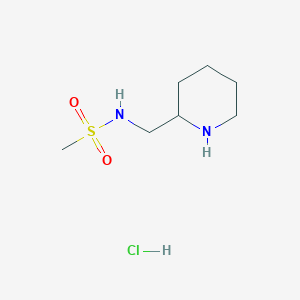

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic sulfonamide derivatives. The complete systematic name is N-(2-piperidinylmethyl)methanesulfonamide hydrochloride, which accurately describes the structural connectivity and functional groups present in the molecule. This nomenclature reflects the presence of a piperidine ring attached through a methylene bridge to the nitrogen atom of the methanesulfonamide group.

The structural representation reveals a six-membered saturated heterocyclic ring containing one nitrogen atom, characteristic of the piperidine scaffold. The piperidine ring is substituted at the 2-position with a methyl group that serves as a linker to the sulfonamide nitrogen. The methanesulfonamide moiety consists of a sulfur atom bonded to two oxygen atoms and connected to both a methyl group and the methylated piperidine system. The hydrochloride component exists as a separate ionic species, forming a salt with the basic nitrogen atom of the piperidine ring.

The three-dimensional structure exhibits specific conformational preferences due to the inherent flexibility of the piperidine ring and the rotational freedom around the methylene linker. The sulfonamide group adopts a tetrahedral geometry around the sulfur center, with the sulfur-nitrogen bond exhibiting partial double-bond character due to resonance interactions between the nitrogen lone pair and the sulfur-oxygen bonds.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride is 1172020-47-1, which serves as the unique numerical identifier for this specific chemical entity. This registry number facilitates unambiguous identification and retrieval of information about the compound from chemical databases and literature sources.

Alternative chemical identifiers include the Molecular Design Limited number MFCD09971565, which is widely used in chemical inventory systems and supplier catalogs. The International Chemical Identifier key provides another standardized representation: CGWBUMOMPPLSRH-UHFFFAOYSA-N, which encodes the complete structural information in a compact string format.

Additional nomenclature variants found in chemical literature include N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride and N-[(piperidin-2-yl)methyl]methanesulfonamide hydrochloride, reflecting different stylistic conventions for representing the same chemical structure. These alternative names maintain the essential structural information while accommodating various formatting preferences used by different chemical suppliers and databases.

The compound is also referenced through its base structure without the hydrochloride salt, which carries different registry numbers and identifiers. This distinction is important for accurate chemical identification, as the salt form significantly affects the compound's physical and chemical properties compared to the free base form.

Molecular Formula and Weight Analysis

The molecular formula for N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride is C₇H₁₇ClN₂O₂S, indicating the presence of seven carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This formula accounts for both the organic sulfonamide component and the inorganic hydrochloride counterion.

The molecular weight is precisely calculated as 228.74 grams per mole, reflecting the combined mass of all constituent atoms. This molecular weight falls within the typical range for small-molecule pharmaceutical compounds and is consistent with favorable drug-like properties according to established pharmaceutical guidelines.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₇ClN₂O₂S |

| Molecular Weight | 228.74 g/mol |

| Exact Mass | 228.0700 Da |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

The elemental composition analysis reveals a balanced distribution of heteroatoms that contributes to the compound's physicochemical properties. The presence of both nitrogen and sulfur heteroatoms provides multiple sites for potential hydrogen bonding interactions, while the chloride ion enhances water solubility through ionic interactions. The carbon-to-heteroatom ratio suggests moderate lipophilicity, which is favorable for biological membrane permeation.

The molecular structure contains two basic nitrogen centers: the piperidine nitrogen and the sulfonamide nitrogen. The piperidine nitrogen exists in a protonated state when associated with the hydrochloride counterion, significantly affecting the compound's ionization behavior and solubility profile. The sulfonamide nitrogen typically exhibits lower basicity due to the electron-withdrawing effect of the adjacent sulfur dioxide group.

Stereochemical Considerations in Piperidine-Sulfonamide Systems

The stereochemical aspects of N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride are fundamentally influenced by the conformational preferences of the piperidine ring system and the spatial arrangement of substituents. Piperidine rings predominantly adopt chair conformations, similar to cyclohexane, with the nitrogen atom occupying an equatorial position in the ring framework. The substitution pattern at the 2-position introduces a chiral center, creating the potential for enantiomeric forms of the compound.

Research on chiral piperidine scaffolds has demonstrated that the stereochemistry at the 2-position significantly influences both the conformational stability and biological activity of piperidine-containing compounds. The presence of the methyl linker at the 2-position creates an asymmetric carbon center, resulting in R and S enantiomers that exhibit distinct three-dimensional arrangements. The R-enantiomer and S-enantiomer adopt different spatial orientations of the methanesulfonamide substituent relative to the piperidine ring plane.

Conformational analysis reveals that the chair conformation of the piperidine ring is stabilized by the sp³ hybridization of the carbon atoms and the tetrahedral geometry around the nitrogen center. The methylene linker connecting the piperidine ring to the sulfonamide group exhibits rotational flexibility, allowing multiple conformational states that can be populated at room temperature. This conformational freedom affects the overall molecular shape and potentially influences binding interactions with biological targets.

| Stereochemical Feature | Characteristics |

|---|---|

| Chiral Centers | 1 (at C-2 of piperidine) |

| Possible Stereoisomers | 2 (R and S enantiomers) |

| Ring Conformation | Chair (preferred) |

| Nitrogen Geometry | Tetrahedral (sp³) |

| Rotatable Bonds | 4 (including linker) |

The stereochemical considerations extend to the hydrogen bonding patterns and intramolecular interactions that stabilize specific conformations. Studies on related piperidine derivatives have shown that the orientation of substituents can lead to intramolecular hydrogen bonding between the piperidine nitrogen and nearby functional groups, influencing the overall molecular conformation. In the case of N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride, the protonated piperidine nitrogen in the hydrochloride salt form affects the hydrogen bonding network and conformational preferences.

The impact of stereochemistry on biological activity has been extensively documented for piperidine-containing pharmaceuticals. Different enantiomers of chiral piperidine compounds often exhibit varying degrees of biological activity, selectivity, and pharmacokinetic properties. This stereochemical dependence emphasizes the importance of controlling and characterizing the stereochemical purity of N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride in research applications.

Crystallographic studies of related chiral piperidine derivatives have provided insights into the preferred conformations and intermolecular interactions in the solid state. These studies reveal that the chair conformation of the piperidine ring is maintained in crystalline environments, with the substituent orientations determined by optimal packing arrangements and hydrogen bonding networks. The sulfonamide group typically participates in intermolecular hydrogen bonding through its nitrogen and oxygen atoms, contributing to crystal stability and affecting physical properties such as melting point and solubility.

Properties

IUPAC Name |

N-(piperidin-2-ylmethyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-6-7-4-2-3-5-8-7;/h7-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWBUMOMPPLSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

Chemical Properties and Structure

N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride features a piperidine ring, a six-membered heterocycle containing one nitrogen atom, which is known for its versatility in organic synthesis. The methanesulfonamide group contributes to its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is investigated for its potential as a pharmaceutical agent. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases related to enzyme dysfunctions .

- Enzyme Inhibition Studies : Research has shown that this compound can effectively inhibit phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell signaling pathways associated with cancer proliferation .

2. Biological Studies

- Protein Interactions : N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride is utilized in studies examining protein-ligand interactions, contributing to our understanding of molecular mechanisms in biological systems.

- Biochemical Assays : The compound serves as a reagent in various biochemical assays, aiding in the exploration of metabolic pathways and cellular functions .

3. Organic Synthesis

- Building Block for Complex Molecules : This compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules through various coupling reactions.

- Functionalization of Piperidine Derivatives : Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced biological activities.

Synthetic Methods

The synthesis of N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride under basic conditions, often using triethylamine as a base. This method ensures high yields and purity of the product through controlled reaction conditions.

Case Studies

Case Study 1: Enzyme Inhibition

In a study focused on PI3K inhibitors, N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride demonstrated significant inhibitory activity against the enzyme, suggesting its potential as a therapeutic agent in cancer treatment. The study employed various biochemical assays to quantify the inhibition rates and elucidate the mechanism of action .

Case Study 2: Organic Synthesis Applications

Another research project utilized this compound as a key intermediate in synthesizing novel sulfonamide derivatives. The derivatives exhibited promising antibacterial properties, indicating the compound's utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide Hydrochloride

N-(3-Aminophenyl)methanesulfonamide Hydrochloride

Oxo Sotalol Hydrochloride

Dronedarone Hydrochloride

E-4031 Hydrochloride

Data Tables

Table 1. Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |

|---|---|---|---|---|

| N-(piperidin-2-ylmethyl)methanesulfonamide HCl | C₈H₁₇ClN₂O₂S | 279.23 | 1.2 | High (HCl salt) |

| Oxo Sotalol HCl | C₁₂H₁₉ClN₂O₃S | 306.81 | 0.8 | Moderate |

| Dronedarone HCl | C₃₁H₄₄ClN₂O₅S | 593.20 | 4.5 | Low |

Biological Activity

N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride is a compound that has garnered attention due to its significant biological activity, particularly as an inhibitor of phosphoinositide 3-kinases (PI3K). This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₇H₁₆ClN₂O₂S

- Molecular Weight : 228.74 g/mol

- Structure : The compound features a piperidine ring attached to a methanesulfonamide moiety, which is critical for its biological activity.

Inhibition of Phosphoinositide 3-Kinases (PI3K)

N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride has been identified as a selective inhibitor of class Ia PI3K isoforms. The PI3K pathway is crucial in various cellular processes such as metabolism, growth, and survival. Dysregulation of this pathway is often implicated in cancer and other diseases. The compound's selectivity for class Ia over class Ib isoforms suggests potential applications in targeted cancer therapies.

Pharmacokinetic Properties

The compound exhibits low hepatocyte clearance rates, indicating favorable pharmacokinetic properties that may enhance its therapeutic efficacy. This characteristic is essential for maintaining effective drug levels in the body over time.

N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride interacts with specific enzymes involved in cellular signaling pathways. By modulating these interactions, the compound can influence cell proliferation and survival, making it a valuable tool for studying disease mechanisms and therapeutic targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(piperidin-4-ylmethyl)methanesulfonamide hydrochloride | Piperidine ring at position 4 | PI3K inhibition |

| N-(morpholin-4-ylmethyl)methanesulfonamide | Morpholine ring instead of piperidine | Antimicrobial properties |

| N-(benzyl)methanesulfonamide | Benzyl group instead of piperidine | Anti-inflammatory effects |

N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride is unique due to its specific inhibition profile, which may provide advantages in developing targeted therapies for conditions related to PI3K dysregulation.

Case Studies and Research Findings

- Cancer Research : Studies have demonstrated that compounds with similar structures to N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride exhibit pro-apoptotic activity in various cancer cell lines, including A549 (lung cancer) and MiaPaCa-2 (pancreatic cancer). These studies highlight the potential of this compound in inducing apoptosis through cell cycle arrest mechanisms .

- Diabetes Treatment : Related compounds have shown promise in inhibiting glucagon secretion and reducing hepatic glucose production, indicating potential applications in diabetes management. The ability to modulate metabolic pathways further underscores the versatility of sulfonamide derivatives like N-(piperidin-2-ylmethyl)methanesulfonamide hydrochloride .

- Enzyme Interaction Studies : The compound serves as a probe in biochemical assays aimed at studying enzyme interactions, providing insights into its mechanism of action and potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.